Chlorpheniramine N-oxide

Übersicht

Beschreibung

Chlorpheniramine N-oxide is a derivative of Chlorpheniramine . Chlorpheniramine is an antihistamine that reduces the effects of natural chemical histamine in the body. Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Chlorpheniramine is used to treat runny nose, sneezing, itching, and watery eyes caused by allergies, the common cold, or the flu .

Molecular Structure Analysis

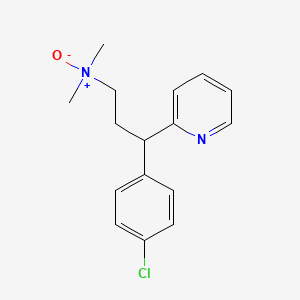

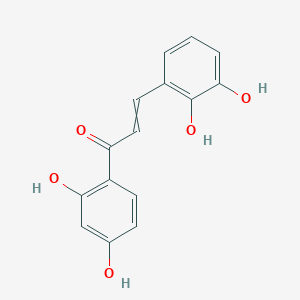

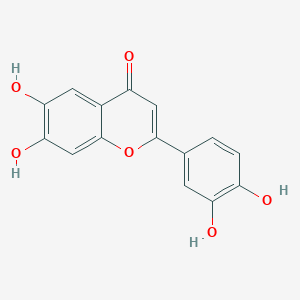

The molecular formula of Chlorpheniramine N-oxide is C16H19ClN2O . It contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen .

Physical And Chemical Properties Analysis

Chlorpheniramine, the parent compound, is a white, odorless, crystalline powder . It has good solubility in water and poor solubility in most organic solvents . The specific physical and chemical properties of Chlorpheniramine N-oxide are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Removal of Pharmaceutical Pollutants

Chlorpheniramine is a pharmaceutical pollutant and a precursor of carcinogenic nitrosamines during disinfection/oxidation . In a study, graphene oxide coated with magnetite (GO-Fe 3 O 4) was capable of removing chlorpheniramine in deionized water by adsorption . This application is significant in the field of environmental science and pollution research.

Photodegradation of Antihistamine

Chlorpheniramine N-oxide can be used in the photodegradation of antihistamines . A study used an organic carbon xerogel incorporated with Fe 3+ (XFe) as a photocatalyst for the degradation of the antihistamine chlorpheniramine in an aqueous media with pH 3 at room temperature . This application is important for the removal of these contaminants from aqueous effluents.

Treatment of Allergies and Colds

Chlorpheniramine is an active pharmaceutical ingredient frequently used to treat allergies and colds . As a first-generation antihistamine, Chlorpheniramine works by reducing the release of histamine, a biogenic amine with local pro-inflammatory effects (autocoid), by some immune cells .

Trace Determination in Human Plasma

Chlorpheniramine reduces the influence of histamine on capillary permeability and bronchial smooth muscles . It is generally used to treat symptoms of an allergy, hay fever, cold rashes, sinus inflammation, watery eyes, itchy eyes, coughs, runny nose, sneezing and also it is used for itching due to chicken pox . Chlorpheniramine binds to the H1 histamine receptor, blocking the histamine activity and resulting in the relief of the negative symptoms .

Safety And Hazards

Chlorpheniramine, the parent compound, may cause serious side effects. Stop using chlorpheniramine and call your doctor at once if you have: fast or uneven heart rate; mood changes; tremor, seizure (convulsions); easy bruising or bleeding, unusual weakness; feeling short of breath; or little or no urinating . Chlorpheniramine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEICKDXQPVPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190145 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorpheniramine N-oxide | |

CAS RN |

120244-82-8 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of identifying chlorpheniramine N-oxide in both rat and human urine?

A1: The identification of chlorpheniramine N-oxide in both rat and human urine suggests that this metabolic pathway is conserved across species. [] This finding is important for understanding the drug's metabolic fate in humans and extrapolating preclinical data to clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

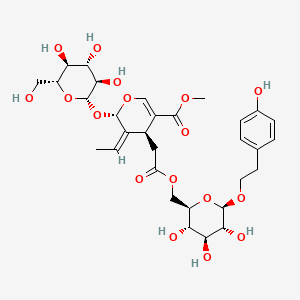

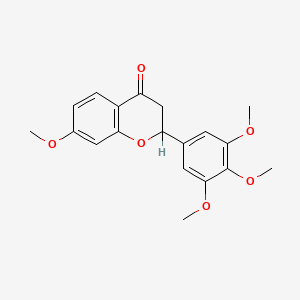

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)